N-benzyl-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide
Description
N-benzyl-2-({7-oxo-3-phenyl-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl}sulfanyl)acetamide is a complex organic compound featuring a thiazolopyrimidine core
Properties
Molecular Formula |
C20H16N4O2S3 |
|---|---|
Molecular Weight |
440.6 g/mol |
IUPAC Name |
N-benzyl-2-[(7-oxo-3-phenyl-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C20H16N4O2S3/c25-15(21-11-13-7-3-1-4-8-13)12-28-19-22-17-16(18(26)23-19)29-20(27)24(17)14-9-5-2-6-10-14/h1-10H,11-12H2,(H,21,25)(H,22,23,26) |
InChI Key |
HMEMOLTYVQJTAF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CSC2=NC3=C(C(=O)N2)SC(=S)N3C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-({7-oxo-3-phenyl-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazolopyrimidine core, followed by the introduction of the benzyl and acetamide groups. Common reagents used in these reactions include thionyl chloride, benzyl bromide, and acetic anhydride. The reaction conditions often require refluxing in organic solvents such as dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-({7-oxo-3-phenyl-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazolopyrimidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Alkyl halides or aryl halides in the presence of a base like potassium carbonate (K2CO3) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
N-benzyl-2-({7-oxo-3-phenyl-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl}sulfanyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-benzyl-2-({7-oxo-3-phenyl-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl}sulfanyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-2-({7-oxo-3-phenyl-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl}sulfanyl)propionamide
- N-benzyl-2-({7-oxo-3-phenyl-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl}sulfanyl)butyramide
Uniqueness
N-benzyl-2-({7-oxo-3-phenyl-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl}sulfanyl)acetamide is unique due to its specific structural features, such as the thiazolopyrimidine core and the benzylacetamide moiety. These features confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Biological Activity
N-benzyl-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.
The synthesis of this compound typically involves multi-step organic reactions. The initial step focuses on constructing the thiazolo[4,5-d]pyrimidine core. Subsequent reactions involve the introduction of various substituents to achieve the desired compound structure. Key reagents include sulfur-containing compounds and phenolic derivatives. The compound's molecular formula is , with a molecular weight of 456.6 g/mol .
Anticancer Properties
Research indicates that compounds similar to N-benzyl derivatives exhibit notable anticancer activities. For instance, studies on related thiazolo[4,5-d]pyrimidine derivatives have demonstrated their ability to inhibit the epidermal growth factor receptor (EGFR), which is crucial in cancer cell proliferation .
Case Study:
In a study assessing the anticancer effects on human colon cancer (HT29) and prostate cancer (DU145) cell lines, compounds with similar structures showed significant cytotoxicity. The mechanism involved apoptosis induction via EGFR inhibition .
Antimicrobial Activity
N-benzyl derivatives have also been evaluated for their antimicrobial properties. Compounds in this category have demonstrated effectiveness against various bacterial strains through mechanisms involving enzyme inhibition and disruption of cellular processes .
Table: Summary of Biological Activities
The biological activity of this compound involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various cellular processes:
- Enzyme Interaction : The thiazolo[4,5-d]pyrimidine core interacts with nucleic acids and proteins, impacting gene expression and protein function.
- Receptor Binding : It has been shown to bind effectively to receptors involved in cellular signaling pathways related to growth and proliferation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
